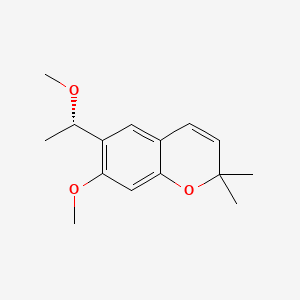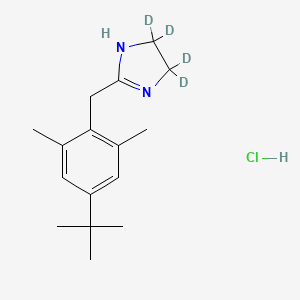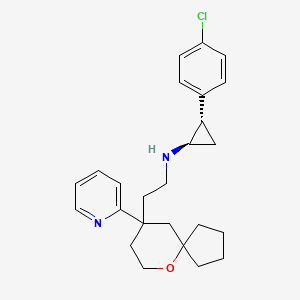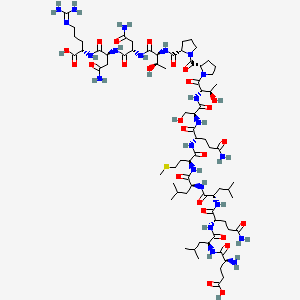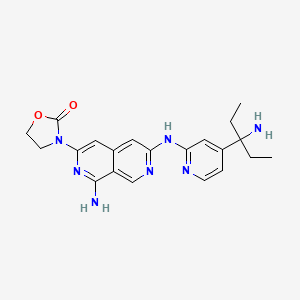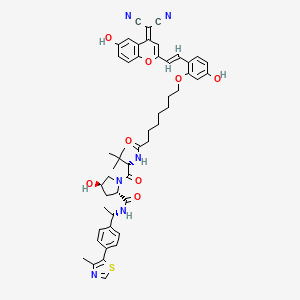![molecular formula C30H23N3O2 B12382899 5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a fused imidazoquinazoline core, which contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and an appropriate aldehyde or ketone. This step often requires the use of a catalyst such as copper iodide and a base like potassium carbonate in a solvent such as dimethylformamide .
-
Introduction of the Imidazo Group: : The imidazo group can be introduced through a cyclization reaction involving an appropriate diamine and a carbonyl compound. This step may require the use of a dehydrating agent such as phosphorus oxychloride .
-
Substitution Reactions: These reactions can be carried out using appropriate aryl halides and a base such as sodium hydride in a polar aprotic solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones .
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups .
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols.
科学的研究の応用
作用機序
The mechanism of action of 5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
2-Phenylquinazoline: Known for its anticancer and antimicrobial activities.
3-Substituted Quinazolines: These compounds have shown various biological activities, including anti-inflammatory and analgesic effects.
4-Quinazolinones: Widely studied for their potential as anticancer and antimicrobial agents.
Uniqueness
5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline is unique due to its specific structural features, including the fused imidazoquinazoline core and the presence of both 2,3-dimethoxyphenyl and diphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C30H23N3O2 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
5-(2,3-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C30H23N3O2/c1-34-25-19-11-17-23(28(25)35-2)30-31-24-18-10-9-16-22(24)29-32-26(20-12-5-3-6-13-20)27(33(29)30)21-14-7-4-8-15-21/h3-19H,1-2H3 |
InChIキー |
CNLJKNSRMJUSFH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C2=NC3=CC=CC=C3C4=NC(=C(N24)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


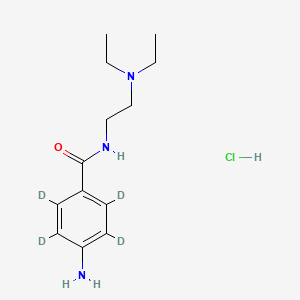


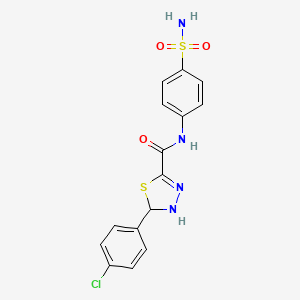
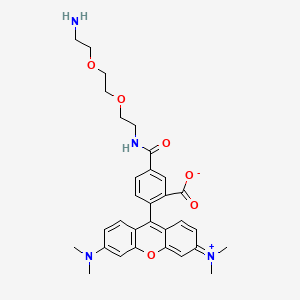
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

